3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone
Overview
Description
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts such as zirconium tetrachloride (ZrCl4) can improve the selectivity and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Investigated for its potential as a protective group for carbonyl compounds in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxolane ring, which provides resistance to hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its benzophenone core and dioxolane ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
1,2-Dioxolane: An isomer with adjacent oxygen centers.
Uniqueness
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is unique due to its combination of a benzophenone core with a 1,3-dioxolane ring and a methyl group. This structure provides enhanced stability and reactivity compared to other similar compounds, making it valuable in various applications .
Biological Activity
3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dioxolane ring and a benzophenone backbone , which contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modifying their activity and leading to various biological effects. This interaction can alter metabolic pathways, influencing cellular functions .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound might also exhibit free radical scavenging capabilities .
Biological Activities
Research indicates that compounds with similar structures have shown various biological activities:
- Antimicrobial Properties : Compounds containing dioxolane rings have been associated with antimicrobial effects. For instance, studies indicate that related compounds can inhibit the growth of certain fungi and bacteria .
- Neuroprotective Effects : Some benzophenone derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antifungal Activity : A study on similar dioxolane-containing compounds demonstrated significant antifungal activity against Fusarium oxysporum, suggesting potential applications in agricultural settings .
- Inhibition of Enzymatic Activity : Research on benzophenone derivatives has revealed their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease models . This inhibition can lead to improved cognitive function in animal models.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQTSXOQBUVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645045 | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-85-3 | |
Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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